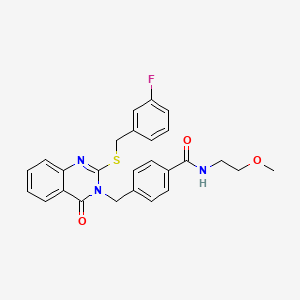

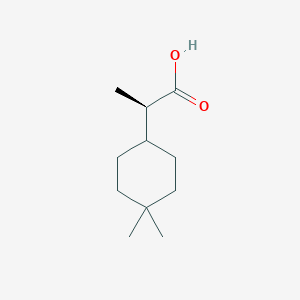

![molecular formula C15H22N4O B2780882 N,N-dimethyl-4-({5-methylpyrazolo[1,5-a]pyrimidin-7-yl}oxy)cyclohexan-1-amine CAS No. 2199473-85-1](/img/structure/B2780882.png)

N,N-dimethyl-4-({5-methylpyrazolo[1,5-a]pyrimidin-7-yl}oxy)cyclohexan-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrazolo[1,5-a]pyrimidines are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry and have attracted attention in material science due to their photophysical properties . They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied. Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .

Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .

Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidines can be tuned by modifying the substituents on the pyrimidine ring. They have tunable photophysical properties, which make them strategic compounds for optical applications .

科学的研究の応用

Heterocyclic Amines in Human Exposure and Carcinogenesis

Research indicates that humans are exposed to carcinogenic heterocyclic amines through the consumption of cooked meats. HCAs like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) have been found in urine samples of individuals consuming a normal diet, suggesting continuous exposure through dietary sources. These compounds are formed during the cooking process and have been linked to carcinogenesis in animal models. The presence of these amines in human urine underscores the potential health risks associated with everyday dietary habits and highlights the importance of monitoring and understanding the metabolism of such compounds in humans (Wakabayashi et al., 1993).

Metabolism and Health Implications

Further research into the metabolism of heterocyclic amines reveals their genotoxicity and carcinogenic potential in both humans and rodents. Studies utilizing accelerator mass spectrometry (AMS) to study protein and DNA adduct formation by low doses of MeIQx and PhIP have shown that humans metabolize these compounds differently than rodents, with a tendency toward more bioactivation and less detoxification. This has implications for understanding the human health risks posed by dietary exposure to HCAs and emphasizes the need for metabolic studies to accurately reflect human responses to these exposures (Turteltaub et al., 1999).

Cooking Methods and Cytochrome P4501A2 Activity

The way food is cooked can significantly affect the levels of heterocyclic aromatic amines (HAAs) and their impact on human health. Research has shown that consumption of meat cooked at high temperatures can induce cytochrome P4501A2 (CYP1A2) activity in humans, which plays a crucial role in the activation of HAAs to mutagens or carcinogens. This suggests a possible link between cooking practices and increased cancer risk, highlighting the importance of understanding the interaction between dietary habits, cooking methods, and metabolic pathways in assessing health risks (Sinha et al., 1994).

作用機序

将来の方向性

特性

IUPAC Name |

N,N-dimethyl-4-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)oxycyclohexan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O/c1-11-10-15(19-14(17-11)8-9-16-19)20-13-6-4-12(5-7-13)18(2)3/h8-10,12-13H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTQWNMZHCWQHFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=NN2C(=C1)OC3CCC(CC3)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-4-({5-methylpyrazolo[1,5-a]pyrimidin-7-yl}oxy)cyclohexan-1-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

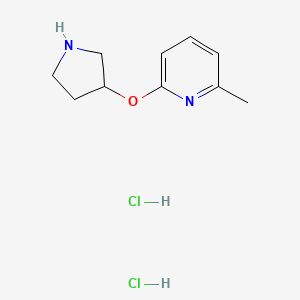

![N-[6-amino-2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-4-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide](/img/no-structure.png)

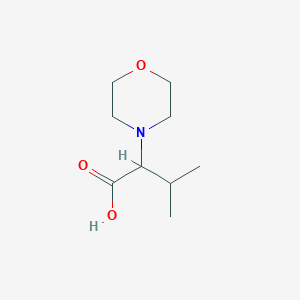

![N-(2-acetamidoethyl)-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2780803.png)

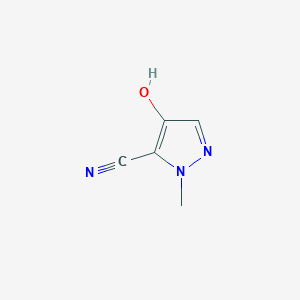

![N-{2-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B2780804.png)

![N-(4-chlorobenzyl)-N'-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]ethanediamide](/img/structure/B2780807.png)

![2-[[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2780814.png)

![2-[(1S)-1-{[(benzyloxy)carbonyl]amino}-3-methylbutyl]-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2780816.png)

![2-((7-acetyl-4-oxo-3-(o-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2780817.png)

![(2E,4E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)penta-2,4-dienenitrile](/img/structure/B2780818.png)